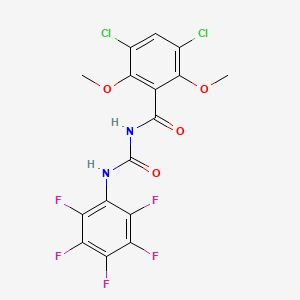

N-(3,5-dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Descripción

This compound belongs to the aryl urea class, characterized by a benzoyl group substituted with 3,5-dichloro and 2,6-dimethoxy moieties, coupled with a pentafluorophenyl urea moiety. The dichloro and dimethoxy groups likely enhance steric bulk and electronic effects, while the pentafluorophenyl group contributes to metabolic stability and binding affinity, common in agrochemicals .

Propiedades

IUPAC Name |

3,5-dichloro-2,6-dimethoxy-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2F5N2O4/c1-28-13-4(17)3-5(18)14(29-2)6(13)15(26)25-16(27)24-12-10(22)8(20)7(19)9(21)11(12)23/h3H,1-2H3,(H2,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCIHWYDZNIHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2F5N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128944 | |

| Record name | 3,5-Dichloro-2,6-dimethoxy-N-[[(2,3,4,5,6-pentafluorophenyl)amino]carbonyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680579-31-1 | |

| Record name | 3,5-Dichloro-2,6-dimethoxy-N-[[(2,3,4,5,6-pentafluorophenyl)amino]carbonyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680579-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,6-dimethoxy-N-[[(2,3,4,5,6-pentafluorophenyl)amino]carbonyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(3,5-Dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic compound with potential applications in medicinal chemistry. Its structural features suggest that it may exhibit significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on available literature and data.

- Molecular Formula : C₁₆H₉Cl₂F₅N₂O₄

- Molecular Weight : 459.15 g/mol

- CAS Number : 680579-31-1

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, the evaluation of related compounds has shown promising results in inhibiting cancer cell proliferation. The mechanism of action often involves the binding to DNA and inhibition of DNA-dependent enzymes.

- Case Study : A study investigating the antitumor activity of newly synthesized benzimidazole derivatives demonstrated that compounds with halogen substitutions (such as chlorine) exhibited enhanced cytotoxicity against various cancer cell lines (A549, HCC827, NCI-H358) through both 2D and 3D culture assays .

| Compound | IC₅₀ (μM) in 2D Assay | IC₅₀ (μM) in 3D Assay |

|---|---|---|

| Compound A | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | 6.48 ± 0.11 | 16.00 ± 9.38 |

This table illustrates the significant difference in potency between 2D and 3D assays, highlighting the importance of assay type in evaluating drug efficacy.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to N-(3,5-Dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea have been tested for antimicrobial activity against various pathogens.

- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Results indicated that some derivatives showed significant antibacterial effects .

The proposed mechanism for the biological activity of this compound involves:

- DNA Binding : The compound likely interacts with DNA through groove binding or intercalation.

- Enzyme Inhibition : It may inhibit enzymes critical for DNA replication and repair processes.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogs

Substituent Variations in Benzoyl Urea Derivatives

The following table summarizes key analogs and their substituent-driven properties:

*Calculated based on analogous structures.

Key Observations:

- Halogen Substitution : Replacement of bromine (Br) with chlorine (Cl) in the 3-position (e.g., bromo-chloro vs. dichloro analogs) reduces molecular weight slightly (503.6 vs. ~495.6) but may alter bioactivity due to differences in electronegativity and steric hindrance .

- Fluorine vs. Methoxy Groups: The pentafluorophenyl group in the target compound enhances hydrophobicity and resistance to oxidative degradation compared to non-fluorinated analogs, a trait critical for environmental persistence in pesticides .

- Positional Effects : In teflubenzuron, fluorine at the 2,4-positions on the phenyl ring and difluorobenzoyl urea correlate with specific insecticidal activity, suggesting that substituent positioning on both benzoyl and urea moieties dictates target specificity .

Research and Application Insights

- Pesticide Development : The pentafluorophenyl urea motif is prevalent in chitin synthesis inhibitors (e.g., teflubenzuron), suggesting the target compound may act via similar mechanisms .

- Synthetic Challenges : Introducing methoxy groups at the 2,6-positions complicates synthesis due to steric effects, as seen in related dimethoxybenzoyl derivatives .

- Environmental Impact: Fluorinated urea compounds often exhibit prolonged environmental persistence, raising concerns about bioaccumulation—a factor less pronounced in non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.